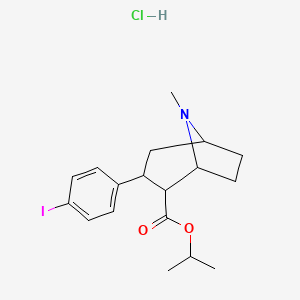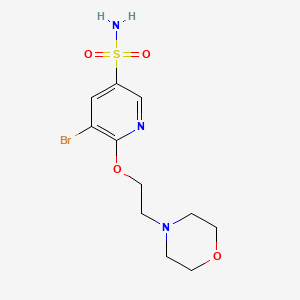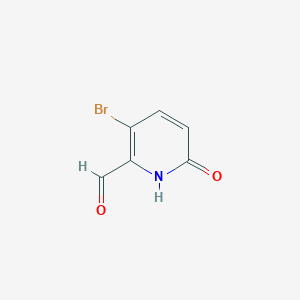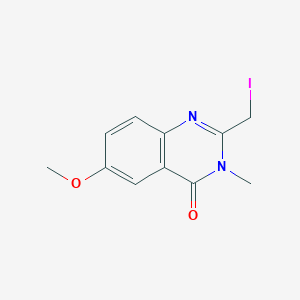
(-)-3-Beta--(4-Iodophenyl)tropan-2-Beta--carboxylic acid isopropyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride is a chemical compound known for its unique structure and properties. This compound is part of the tropane alkaloid family, which is characterized by a bicyclic structure. The presence of the iodophenyl group and the carboxylic acid ester functionality makes it a compound of interest in various scientific research fields.
Métodos De Preparación
The synthesis of (-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride involves several steps. The synthetic route typically starts with the preparation of the tropane skeleton, followed by the introduction of the iodophenyl group and the carboxylic acid ester functionality. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and purity.
Análisis De Reacciones Químicas
(-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to neurotransmitter transporters and receptors.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of (-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter transporters and receptors. The compound binds to these targets and modulates their activity, leading to various physiological effects. The pathways involved in its mechanism of action include the inhibition of neurotransmitter reuptake and the modulation of receptor activity.
Comparación Con Compuestos Similares
(-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride can be compared with other similar compounds, such as:
Cocaine: Both compounds share a similar tropane skeleton, but differ in their functional groups and pharmacological effects.
Tropane alkaloids: These compounds have a similar bicyclic structure, but differ in their substituents and biological activities. The uniqueness of (-)-3-Beta–(4-Iodophenyl)tropan-2-Beta–carboxylic acid isopropyl ester hydrochloride lies in its specific functional groups and their effects on its chemical and biological properties.
Propiedades
Fórmula molecular |
C18H25ClINO2 |
|---|---|
Peso molecular |
449.8 g/mol |
Nombre IUPAC |
propan-2-yl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H24INO2.ClH/c1-11(2)22-18(21)17-15(12-4-6-13(19)7-5-12)10-14-8-9-16(17)20(14)3;/h4-7,11,14-17H,8-10H2,1-3H3;1H |
Clave InChI |
NMCJMIIEVMUGNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13867797.png)
![8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13867801.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)
![N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13867806.png)


![4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13867823.png)

![tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]carbamate](/img/structure/B13867834.png)

![4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13867839.png)
![3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13867846.png)
